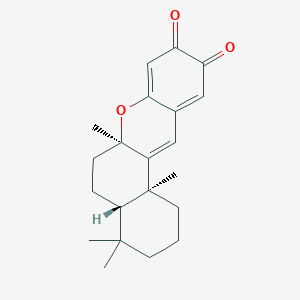

8-Epipuupehedione

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H26O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(4aS,6aR,12bS)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6-hexahydrobenzo[a]xanthene-9,10-dione |

InChI |

InChI=1S/C21H26O3/c1-19(2)7-5-8-20(3)17(19)6-9-21(4)18(20)11-13-10-14(22)15(23)12-16(13)24-21/h10-12,17H,5-9H2,1-4H3/t17-,20-,21+/m0/s1 |

InChI Key |

QLFLHSQZFRDPFM-DZFGPLHGSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3(C2=CC4=CC(=O)C(=O)C=C4O3)C)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2=CC4=CC(=O)C(=O)C=C4O3)C)C)C |

Synonyms |

8-epi-puupehedione 8-epipuupehedione |

Origin of Product |

United States |

Isolation and Structural Characterization Methodologies of Puupehenone Precursors

Strategies for the Isolation of Puupehenone-type Meroterpenoids from Marine Sponges

The isolation of puupehenone-type compounds is a multi-step process that begins with the collection of marine sponges, primarily from the orders Verongida and Dictyoceratida, although they have also been found in other orders like Haplosclerida and Dendroceratida. mdpi.comnih.govmdpi.com Sponges of the genera Hyrtios, Dysidea, and Chondrosia are notable sources. nih.govresearchgate.netnih.gov

The general isolation procedure involves the following key stages:

Extraction: The collected sponge material is typically extracted with organic solvents such as acetone, methanol (B129727), or a mixture of dichloromethane (B109758) and methanol to obtain a crude extract containing a complex mixture of secondary metabolites. researchgate.netnih.goviucr.org

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning the extract between ethyl acetate (B1210297) (EtOAc) and water, or ether (Et₂O) and water, to concentrate the meroterpenoids in the organic phase. nih.goviucr.orgnih.gov

Chromatographic Separation: The resulting organic fraction, rich in puupehenone-type compounds, undergoes a series of chromatographic separations to isolate individual molecules. This is the most critical stage for obtaining pure compounds.

Silica (B1680970) Gel Chromatography: Initial fractionation is often performed using silica gel column chromatography with a gradient elution system, typically using mixtures of hexanes and ethyl acetate. nih.gov

Reversed-Phase Chromatography: Further purification is achieved using reversed-phase (RP-18) column chromatography with solvent systems like methanol-water or acetonitrile-water. nih.gov This technique separates compounds based on hydrophobicity and is highly effective for purifying puupehenone analogues.

Bioassay-Guided Fractionation: In many studies, the isolation process is guided by biological assays. researchgate.net Fractions from each separation step are tested for a specific biological activity (e.g., cytotoxicity, antimicrobial activity), and only the active fractions are carried forward for further purification. This approach efficiently targets the isolation of biologically relevant compounds like puupehenone and its derivatives. researchgate.netnih.gov

Through these strategies, a wide array of puupehenone congeners have been isolated, including puupehenone, puupehedione (B3047978), and chloropuupehenone. nih.govnih.gov

Spectroscopic and Analytical Techniques for Structural Elucidation of Related Natural Products

Once a pure compound is isolated, its chemical structure must be determined. A combination of modern spectroscopic and analytical techniques is employed for the complete structural elucidation of puupehenone-type meroterpenoids.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is fundamental for determining the precise molecular weight and, consequently, the molecular formula of the compound. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups present in the molecule. For instance, characteristic absorption bands can indicate the presence of hydroxyl (-OH) and carbonyl (C=O) groups, which are common in the puupehenone series. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complex carbon-hydrogen framework of these natural products. A suite of 1D and 2D NMR experiments is typically required. researchgate.net

| NMR Experiment | Purpose in Structural Elucidation of Puupehenones |

| ¹H NMR | Provides information on the number and chemical environment of protons. |

| ¹³C NMR | Shows the number and type of carbon atoms in the molecule. |

| DEPT | Distinguishes between CH₃, CH₂, CH, and quaternary carbons. nih.gov |

| COSY (¹H-¹H Correlation Spectroscopy) | Identifies protons that are coupled to each other, helping to establish spin systems and connect adjacent protons. researchgate.netresearchgate.net |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to their attached carbon atoms. researchgate.net |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule to build the complete carbon skeleton. researchgate.netresearchgate.net |

| ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy) | Detects through-space correlations between protons, providing critical information about the relative stereochemistry and 3D conformation of the molecule. researchgate.net |

X-ray Crystallography: When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure, including the absolute stereochemistry. nih.govmdpi-res.com This technique was used to confirm the structure of bispuupehenone. nih.gov

The collective data from these techniques allow chemists to piece together the intricate tetracyclic structure of puupehenone precursors. nih.govresearchgate.net

Stereochemical Assignments and Configurational Relationships within the Puupehenone Series

The stereochemistry of puupehenones is complex, featuring multiple chiral centers within their tetracyclic framework. researchgate.net The assignment of the correct three-dimensional arrangement of atoms is a critical challenge.

Absolute Configuration: The absolute configuration of the parent compound, (+)-puupehenone, was not determined upon its initial discovery. It was later established through chemical correlation, involving the degradation of the natural product to a known compound, (-)-drimenol, thus confirming its full stereochemistry. researchgate.netmdpi.com

Configurational Relationships: The natural series of puupehenones typically possesses an S configuration at the C-8 chiral center (denoted as C8-Meα). researchgate.netmdpi.com 8-Epipuupehedione, its C-8 epimer, has the opposite configuration (C8-Meβ). mdpi.com This epimer was first identified as a synthetic, non-natural product that showed significant cytotoxic activity.

Methods of Assignment:

Synthesis: Stereoselective synthesis is a powerful tool for confirming stereochemical assignments. Synthetic routes starting from chiral precursors, such as (-)-drimenol or (R)-(-)-carvone, have been developed to produce specific stereoisomers, including this compound, thereby confirming their structures. rsc.org

Spectroscopic Comparison: The stereochemical relationship between epimers like puupehedione and this compound can be established by comparing their NMR data. The chemical shifts and coupling constants, particularly for protons and carbons near the chiral center, can differ significantly between diastereomers.

Reaction Stereochemistry: The formation of C-8 epimers can occur during acid-mediated cyclization steps in synthetic pathways. The ratio of the resulting epimers (e.g., 1a:1b) can be influenced by reaction conditions, sometimes favoring the formation of the more thermodynamically stable epimer.

Electronic Circular Dichroism (ECD): Theoretical calculation of ECD spectra has become a valuable tool for assigning the absolute configuration of chiral molecules, including puupehenone derivatives, by comparing the calculated spectrum with the experimentally measured one. nih.govmdpi.com

The study of these stereochemical relationships is crucial, as the configuration at C-8 and other centers can have a profound impact on the biological activity of the compounds. researchgate.net

Advanced Synthetic Approaches to 8 Epipuupehedione and Analogues

Retrosynthetic Analysis of the 8-Epipuupehedione Skeleton

The retrosynthetic analysis of this compound reveals several strategic bond disconnections that pave the way for logical and efficient synthetic routes. A primary disconnection strategy involves breaking the ether linkage of the dihydrobenzopyran ring system. This leads back to a drimane-type sesquiterpenoid precursor and a hydroquinone (B1673460) or quinone-derived aromatic fragment. researchgate.net This convergent approach allows for the independent synthesis and subsequent coupling of the two key building blocks.

Another key disconnection targets the C-C bond between the terpenoid and the aromatic moiety. acs.orgmdpi.com This approach often employs the coupling of a terpene electrophile with a protected aromatic nucleophile. acs.org However, this can necessitate extensive use of protecting groups and subsequent redox manipulations. acs.org A more recent and powerful strategy involves the use of a "borono-sclareolide" intermediate, which serves as a terpenyl radical precursor for coupling with an aromatic partner. acs.orgacs.orgnih.gov

Finally, a Diels-Alder cycloaddition approach offers a powerful method for constructing the B and C rings of the puupehenone framework. researchgate.netnih.govacs.org This strategy involves the reaction of a diene derived from a drimane (B1240787) precursor with a suitable dienophile to construct the core structure in a highly convergent and often stereocontrolled manner. researchgate.netacs.org

Enantioselective and Stereoselective Total Syntheses of this compound

The absolute stereochemistry of this compound necessitates the use of enantioselective and stereoselective synthetic methods. Several successful total syntheses have been reported, often leveraging starting materials from the chiral pool to establish the correct stereocenters.

Synthesis from Chiral Pool Precursors: Examples from (-)-Drimenol, (-)-Carvone (B1668593), and (-)-Sclareol

Nature's vast repository of chiral molecules provides readily available starting points for the synthesis of complex natural products.

(-)-Drimenol: An efficient and highly stereoselective synthesis of this compound has been achieved starting from the natural sesquiterpene (-)-drimenol. nih.gov This route involves the nucleophilic addition of an organolithium species derived from a protected dimethoxybenzene to drim-7-en-11-al, which is readily available from (-)-drimenol.

(-)-Carvone: The enantioselective synthesis of puupehedione (B3047978) and its 8-epimer has been described starting from (R)-(-)-carvone. mdpi.comrsc.org One key approach involved the cleavage of an O-allyl ether which triggered a spontaneous cyclization to form the dihydrobenzopyran core, yielding a mixture of puupehedione and this compound. researchgate.net Another strategy utilized a Suzuki carbonylative cross-coupling reaction to unite a bicyclic fragment derived from (-)-carvone with an aromatic partner. mdpi.com

(-)-Sclareol and (+)-Sclareolide: Commercially available (-)-sclareol and its derivative (+)-sclareolide are versatile chiral building blocks for the synthesis of numerous puupehenone-related compounds. mdpi.comnih.gov (-)-Sclareol has been used as a starting material for the synthesis of puupehenone, 15-oxopuupehenol, puupehedione, and this compound. mdpi.comnih.gov A notable divergent synthesis of ten different meroterpenoids, including (+)-8-epi-puupehedione, was accomplished using "borono-sclareolide," derived from (+)-sclareolide. acs.org

Key Methodologies and Reaction Pathways: Electrophilic Cyclization, Oxidative Cleavage, and Palladium-Catalyzed Reactions

The construction of the this compound framework relies on a toolbox of powerful chemical transformations.

Electrophilic Cyclization: A common strategy for forming the dihydrobenzopyran ring is through an acid-mediated electrophilic cyclization of a polyprenylphenol derivative. nih.gov The stereochemical outcome of this cyclization can be influenced by the reaction conditions and the nature of the substrate. For instance, the acid-mediated cyclization of a specific intermediate led to a 1:3 ratio of the C-8 epimers, favoring the desired this compound precursor.

Oxidative Cleavage: The final steps in many syntheses of this compound involve the oxidative demethylation or cleavage of a protected hydroquinone precursor to unveil the final o-quinone moiety. nih.gov Reagents such as silver(I) oxide with nitric acid have been effectively used for the simultaneous demethylation and oxidation of dihydrobenzopyran methoxy (B1213986) derivatives to yield the target o-quinones. acs.org Ceric ammonium (B1175870) nitrate (B79036) is another reagent employed for the oxidation of hydroquinone precursors. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysis has proven to be a versatile tool in the synthesis of puupehenone-type natural products. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been used to form the crucial C-C bond between the terpene and aromatic fragments. mdpi.commdpi.com Additionally, palladium-catalyzed cyclization reactions have been employed to construct the tetracyclic core with high diastereoselectivity. researchgate.net

Divergent Synthetic Strategies for Meroterpenoid Libraries, including this compound

Divergent synthesis provides an efficient pathway to generate a collection of structurally related natural products from a common intermediate, facilitating the exploration of structure-activity relationships. acs.orgrsc.orgmdpi.com

Diels-Alder Cycloaddition Approaches to Puupehenone-Related Frameworks

The Diels-Alder reaction offers a powerful and convergent method for constructing the core structure of puupehenone and its analogues. researchgate.netnih.govacs.orgnih.gov A synthetic strategy starting from sclareol (B1681606) oxide utilizes a Diels-Alder cycloaddition to form the key tetracyclic skeleton. researchgate.netacs.org For example, the reaction of a diene derived from sclareol oxide with α-chloroacrylonitrile as the dienophile proceeds with complete regioselectivity, affording a key adduct that can be further elaborated to this compound. acs.org This approach can prevent the formation of the C-8 epimer, which is sometimes observed in electrophilic cyclization routes. acs.org

| Diene Precursor | Dienophile | Key Adduct | Final Product(s) | Reference |

| Diene from sclareol oxide | α-chloroacrylonitrile | Cyano-adduct | This compound | acs.org |

| Diene from sclareol oxide | Not specified | Not specified | ent-Chromazonarol, this compound | researchgate.netnih.gov |

Application of Borono-Sclareolide Precursors in Meroterpenoid Synthesis

A landmark in the divergent synthesis of meroterpenoids was the development of "borono-sclareolide," a versatile terpenyl radical precursor derived from (+)-sclareolide. acs.orgacs.orgmdpi.comnih.gov This key intermediate enables the scalable and divergent synthesis of a wide array of bioactive meroterpenoids. acs.orgacs.org The power of this approach is demonstrated by the synthesis of ten different meroterpenoids, including (+)-8-epipuupehedione, from this common precursor. acs.org The synthesis of borono-sclareolide involves the reduction of sclareolide, followed by a hypoiodite-mediated C-C bond cleavage and subsequent functional group manipulations to install the boronic acid moiety. acs.orgacs.org This intermediate can then be coupled with various aromatic partners to generate diverse meroterpenoid skeletons. acs.orgmdpi.com

| Precursor | Key Intermediate | Number of Meroterpenoids Synthesized | Example Products | Reference |

| (+)-Sclareolide | Borono-sclareolide | 10 | (+)-Chromazonarol, (-)-Yahazunone, (+)-8-epi-puupehedione | acs.org |

Semi-synthetic Pathways and Structural Modification of Puupehenone-type Compounds

The unique structural framework and significant biological activities of puupehenone-type compounds have spurred considerable interest in their semi-synthesis and structural modification. These efforts aim to generate analogues with improved potency, selectivity, and pharmacokinetic properties, as well as to elucidate structure-activity relationships. Natural products, readily available from marine sponges or through established synthetic routes, serve as versatile starting materials for these chemical transformations.

A pivotal strategy in the modification of puupehenone involves the 1,6-conjugate addition to its quinone-methide system. acs.org This reactive moiety allows for the stereospecific introduction of various nucleophiles. For instance, reaction with hydrogen cyanide can yield 15α-cyanopuupehenol, which can be subsequently oxidized to 15α-cyanopuupehenone. acs.orgmdpi.com Similarly, Grignard reagents and nitroalkanes have been successfully employed to introduce diverse substituents at the C-15 position, leading to a range of structurally novel compounds. acs.org

Another key avenue for structural diversification is the modification of the hydroquinone or quinone D-ring. Oxidation of puupehenone with reagents like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can afford puupehedione. mdpi.com Conversely, reduction of the quinone moiety can yield the corresponding hydroquinone, puupehenol. mdpi.com These transformations provide access to compounds with altered redox properties and biological activities.

The drimane core of the puupehenone skeleton, often derived from natural sources like (+)-sclareolide or (-)-drimenol, also presents opportunities for modification. mdpi.comresearchgate.netacs.org For example, an efficient and highly stereoselective synthesis of the potent angiogenesis inhibitor this compound was achieved starting from natural (−)-drimenol. acs.org This synthesis hinged on the simultaneous demethylation and oxidation of dihydrobenzopyran methoxy intermediates. acs.org Furthermore, palladium-catalyzed cyclization reactions have been instrumental in constructing the tetracyclic core and enabling the synthesis of various puupehenone-type natural products and their analogues. researchgate.net

Semi-synthetic strategies have also been developed to access the C-8 epimers of natural puupehenones. These "unnatural" derivatives, such as this compound, have demonstrated significant biological activities, sometimes even more potent than their natural counterparts. mdpi.com For instance, this compound has been shown to be a potent inhibitor of angiogenesis. mdpi.comnih.gov The synthesis of these epimers can be achieved through acid-mediated cyclization of specific precursors or via Diels-Alder cycloaddition approaches, which can prevent the formation of the natural 8-epimer. mdpi.commdpi.com

The following table summarizes key semi-synthetic transformations and the resulting puupehenone analogues:

| Starting Material | Reagent(s)/Reaction Type | Product(s) | Reference(s) |

| Puupehenone | Hydrogen Cyanide (HCN) | 15α-Cyanopuupehenol, 15α-Cyanopuupehenone | acs.orgmdpi.com |

| Puupehenone | Grignard Reagents | C-15 Alkylated Puupehenols | acs.org |

| Puupehenone | Nitroalkanes | C-15 Nitroalkylated Puupehenols | acs.org |

| Puupehenone | Ceric Ammonium Nitrate (CAN) or DDQ | Puupehedione | mdpi.com |

| Puupehedione | Reducing Agents | Puupehenol | mdpi.com |

| (-)-Drimenol | Multi-step synthesis involving demethylation and oxidation | This compound | acs.org |

| Drimenylphenol | Palladium(II)-mediated cyclization | Puupehenone, Puupehedione, 15-Oxopuupehenol | researchgate.net |

| Sclareol Oxide | Diels-Alder Cycloaddition | This compound, ent-Chromazonarol | researchgate.netmdpi.com |

These semi-synthetic pathways provide a powerful platform for the generation of diverse puupehenone libraries. The resulting analogues are crucial for detailed structure-activity relationship studies, which can guide the design of new therapeutic agents with optimized biological profiles.

Chemical Biology and Mechanistic Insights into 8 Epipuupehedione S Biological Activities

Investigation of Antiangiogenic Mechanisms of 8-Epipuupehedione

This compound, a synthetic derivative of sesquiterpenes found in certain marine sponges, has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels. nih.govnih.gov This process is crucial for tumor growth and progression, making its inhibition a key strategy in cancer therapy. nih.govfrontiersin.org The antiangiogenic properties of this compound have been demonstrated through its effects on various steps of the angiogenic cascade. nih.govresearchgate.net

Inhibition of Endothelial Cell Processes, such as Tube Formation

A critical step in angiogenesis is the differentiation of endothelial cells into three-dimensional capillary-like structures, a process known as tube formation. thermofisher.com Studies have shown that this compound is a potent inhibitor of the ability of endothelial cells to form these capillary-like tubes. nih.gov This inhibitory action on endothelial cell differentiation is a key component of its antiangiogenic activity. nih.govresearchgate.net The disruption of this process directly hinders the formation of new blood vessels that tumors rely on for nutrients and oxygen. thermofisher.complos.org

Modulation of Pro-angiogenic Factors and Associated Pathways

Angiogenesis is regulated by a complex network of pro-angiogenic factors and their signaling pathways. ipb.ptnih.gov Key players in this process include vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which stimulate endothelial cell proliferation, migration, and survival. nih.govvascularcell.complos.org this compound exerts its antiangiogenic effects by modulating these pathways. While direct inhibition of VEGF by this compound is not explicitly detailed, its ability to interfere with endothelial cell processes suggests an impact on VEGF-mediated signaling. nih.govnih.gov

Furthermore, the compound has been shown to inhibit the production of urokinase, a key enzyme involved in extracellular matrix remodeling, which is essential for endothelial cell invasion and migration. nih.gov This inhibition of urokinase suggests a broader mechanism of action that disrupts the necessary proteolytic environment for angiogenesis. nih.govthno.org

Cellular Effects of this compound in Cancer Research Models, focusing on HL-60 Leukaemia Cells

Beyond its antiangiogenic properties, this compound has demonstrated significant potential as an anti-leukemic agent, with studies focusing on the human promyelocytic leukemia cell line, HL-60. nih.govnih.govmdpi.com The compound targets several hallmarks of malignancy, including uncontrolled proliferation, evasion of cell death, and tissue invasion. nih.govnih.gov

Induction of Apoptosis and Programmed Cell Death Pathways, including Caspase Activation and DNA Fragmentation

A key mechanism of this compound's anti-leukemic activity is the induction of apoptosis, or programmed cell death, in HL-60 cells. nih.govnih.govmdpi.com This process is characterized by a series of specific molecular events. Treatment with this compound leads to the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. nih.govnih.gov Caspase activation is a central event in apoptosis, leading to the cleavage of various cellular substrates and the dismantling of the cell. frontiersin.orgresearchgate.net

The activation of caspases by this compound culminates in the fragmentation of nuclear DNA, a hallmark of apoptosis. nih.govnih.govwikipedia.org This DNA fragmentation is a result of the activation of caspase-activated DNase (CAD), which cleaves DNA into internucleosomal fragments. wikipedia.org Studies have shown that this compound induces both nuclear and DNA fragmentation in HL-60 cells, confirming its pro-apoptotic effects. nih.govnih.gov Notably, the induction of apoptosis by this compound appears to be more potent in HL-60 leukemia cells compared to bovine aortic endothelial cells. mdpi.com

Inhibition of Cell Proliferation and Survival Mechanisms

Uncontrolled cell proliferation is a fundamental characteristic of cancer. khanacademy.orgvhio.net this compound effectively inhibits the proliferation of HL-60 promyelocytic leukemia cells. nih.govnih.gov This inhibition of cell growth is a crucial aspect of its anti-leukemic potential. nih.govresearchgate.net By halting the continuous division of cancer cells, this compound can impede tumor progression. khanacademy.org The compound's ability to interfere with cell survival mechanisms further contributes to its anti-cancer effects. nih.gov

Regulation of Extracellular Matrix Remodeling Enzymes, such as Matrix Metalloproteinase-2 and Urokinase

The invasion and metastasis of cancer cells are heavily reliant on the degradation of the extracellular matrix (ECM), a process mediated by enzymes like matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). thno.orgmednexus.org this compound has been shown to strongly inhibit the production of both MMP-2 and urokinase by HL-60 cells. nih.govnih.govmdpi.com This inhibition of ECM remodeling enzymes suggests that this compound can reduce the invasive potential of leukemia cells. nih.gov Interestingly, while this compound inhibits the production of MMP-2, it does not appear to affect its activity once produced. nih.gov Furthermore, the compound has been observed to increase the levels of plasminogen activator inhibitor (PAI), the endogenous inhibitor of urokinase, thereby shifting the proteolytic balance towards anti-proteolysis. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Related Meroterpenoids

The biological activities of puupehenone-type meroterpenoids, including this compound, are intrinsically linked to their unique chemical structures. Structure-activity relationship (SAR) studies have been crucial in identifying the key pharmacophores responsible for their therapeutic effects, such as antimicrobial and antitumor activities. These studies involve the synthesis and biological evaluation of various derivatives to understand how specific structural modifications influence potency and selectivity.

A central feature for the bioactivity of many puupehenone derivatives is the quinone or hydroquinone (B1673460) moiety fused to a drimane-type sesquiterpene core. The potential for the hydroquinone to oxidize into a reactive quinone methide intermediate is considered critical for the biological action of some of these compounds. acs.org

Key structural elements that have been investigated and found to influence activity include:

Stereochemistry at C-8: The stereochemistry at the C-8 position, which distinguishes this compound from its epimer puupehedione (B3047978), has a significant impact on biological activity. Studies on related compounds have shown that alterations at this position can lead to a substantial reduction in activity. For instance, chromazonarol, which is epimeric at C-8 relative to the puupehenone core, demonstrates significantly reduced activity against Mycobacterium tuberculosis (Mtb). acs.org This suggests that the specific spatial arrangement of the terpene and quinone rings is crucial for target interaction. Many synthetic methods favor the formation of the C-8 epimer of (+)-puupehenone, which is sterically more stable. acs.org

Substitutions on the Quinone Ring: Modifications to the aromatic quinone ring can modulate activity. The presence and position of hydroxyl groups are vital. For example, in the related drimane (B1240787) meroterpenoid (+)-chromazonarol, the phenolic hydroxyl group was found to be an inviolable requirement for its antifungal effect. researchgate.net

Functionality at C-15: The C-15 position on the drimane skeleton is a key site for structural diversity and has been a focus of SAR studies. For antitubercular activity, the presence of a quinone-methide system in ring D of puupehenone is considered essential. jbino.com Derivatives with a cyano group substitution at C-15 were found to retain activity against Mtb, whereas 15-oxo or methyl derivatives were inactive. jbino.com

Functionality at C-19: The presence of a free hydroxyl group at the C-19 position has been shown to be important, supporting the hypothesis that the formation of a quinone methide is critical for activity against dormant Mtb. acs.org For instance, a monopivaloyl derivative at this position showed a modest loss in activity compared to the parent compound with a free hydroxyl group. acs.org

The following table summarizes the activity of selected puupehenone derivatives, highlighting key SAR findings.

| Compound/Derivative | Key Structural Feature | Observed Biological Activity | Reference |

| Puupehenone | Natural Product | Active against M. tuberculosis and various bacteria and fungi. jbino.commdpi.com | jbino.commdpi.com |

| This compound | Epimer at C-8 | Potent angiogenesis inhibitor and inducer of apoptosis in leukemia cells. researchgate.netmdpi.com | researchgate.netmdpi.com |

| 15-cyanopuupehenone | Cyano substitution at C-15 | Retains potent activity against M. tuberculosis. jbino.com | jbino.com |

| 15-oxo-puupehenone | Oxo group at C-15 | Inactive against M. tuberculosis. jbino.com | jbino.com |

| Chromazonarol | Epimeric at C-8 | Significantly reduced activity against M. tuberculosis. acs.org | acs.org |

| 19-monopivaloyl derivative | Esterified C-19 hydroxyl | Modest loss of activity against dormant M. tuberculosis. acs.org | acs.org |

These studies collectively demonstrate that the biological profile of puupehenone meroterpenoids is highly sensitive to stereochemistry and substitutions on both the terpene and quinone components of the molecule.

Exploration of Molecular Targets and Signaling Pathways, including HIF-2α, PI3K/Akt, and MAPK pathways

The diverse biological effects of this compound and related compounds, particularly their antitumor and antiangiogenic activities, stem from their interaction with specific molecular targets and the subsequent modulation of critical cellular signaling pathways. mdpi.com While the precise mechanisms for the entire class of compounds are still under active investigation, research has pointed towards several key pathways. researchgate.netmdpi.com

HIF-2α Inhibition: The Hypoxia-Inducible Factor (HIF) family of transcription factors (HIF-1α, HIF-2α) are key regulators of cellular adaptation to low oxygen (hypoxia), a common feature of the tumor microenvironment. mdpi.com HIFs drive the expression of genes involved in angiogenesis, cell proliferation, and metabolism, making them attractive targets for cancer therapy. nih.gov Puupehenone, the parent compound of the family, has been identified as an inhibitor of the HIF-2α transcriptional response. mdpi.com This inhibitory activity is significant as HIF-2α is a key oncogenic driver in certain cancers, such as renal cell carcinoma. mdpi.com While direct studies on this compound's effect on HIF-2α are less reported, its potent antiangiogenic activity suggests a potential overlap in mechanism. mdpi.com

PI3K/Akt and MAPK Pathways: The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are central signaling cascades that regulate a multitude of cellular processes, including cell growth, proliferation, survival, and apoptosis. mdpi.com These pathways are frequently hyperactivated in cancer due to mutations in upstream receptors or pathway components. mdpi.com

PI3K/Akt Pathway: This pathway is a crucial regulator of cell survival. mdpi.com Activation of PI3K/Akt signaling inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins. mdpi.com The induction of potent apoptotic effects in leukemia cells by this compound suggests that it may interfere with this pro-survival pathway. mdpi.com

MAPK Pathway: The MAPK cascade is involved in transmitting signals from the cell surface to the nucleus to control gene expression in response to various stimuli, including growth factors. nih.gov

There is significant crosstalk between these pathways and HIF signaling. Under normoxic conditions, growth factor signaling through the PI3K/Akt and MAPK pathways can increase the synthesis of HIF-α subunits. nih.gov For instance, activation of the PI3K/Akt pathway can increase HIF-1α translation through the mammalian target of rapamycin (B549165) (mTOR). nih.gov Furthermore, insulin-like growth factor 1 (IGF-1) can induce HIF-2α transcription via a PI3K-mTORC2 mechanism. mdpi.comnih.gov

Given that this compound induces apoptosis and inhibits angiogenesis, it is plausible that its mechanism of action involves the modulation of the PI3K/Akt and/or MAPK pathways, which could, in turn, affect HIF-2α activity or act downstream of it. mdpi.com The observed cytostatic and pro-apoptotic effects of this compound are consistent with the inhibition of these key pro-growth and pro-survival signaling networks. mdpi.comtherapyselect.de However, further research is needed to elucidate the direct molecular interactions and the precise sequence of events through which this compound exerts its effects on these interconnected pathways. mdpi.com

The following table lists the signaling pathways and their potential connection to the bioactivity of puupehenone-type compounds.

| Signaling Pathway/Target | Role in Cell Biology | Connection to Puupehenone-Type Compounds | Reference |

| HIF-2α | Transcription factor promoting angiogenesis and tumor growth under hypoxia. | Puupehenone inhibits HIF-2α transcriptional activity. This compound is a potent antiangiogenic agent. | mdpi.com |

| PI3K/Akt Pathway | Promotes cell survival, growth, and proliferation; inhibits apoptosis. | The pro-apoptotic activity of this compound suggests potential inhibition of this pathway. | mdpi.commdpi.com |

| MAPK Pathway | Regulates cell proliferation, differentiation, and survival in response to external stimuli. | Crosstalk with PI3K/Akt and HIF pathways suggests it may be modulated by compounds affecting these targets. | nih.gov |

Broader Pharmacological and Therapeutic Relevance Within the Puupehenone Class Pre Clinical Context

Anti-tumoral Activities beyond Leukaemia Models

While 8-epipuupehedione has been noted for its pro-apoptotic effects on human promyelocytic leukaemia cells (HL-60), its activity and that of the broader puupehenone class extends to other cancer models. mdpi.commdpi-res.comnih.gov Investigations into this compound's impact on other cell lines revealed a more specific action towards leukaemia cells. mdpi.com For instance, studies showed that this compound induces apoptosis in leukaemia (HL-60) and bovine aortic endothelial cells (BAEC), but not in tumour cell lines such as human fibrosarcoma (HT-1080) and human colon cancer (HCT-116). nih.gov

The broader puupehenone class has been evaluated against a panel of different tumour cell lines, with varying degrees of efficacy. mdpi.commdpi-res.com The anti-tumoral potential of these compounds is considered promising, partly due to their antiangiogenic activity and pro-apoptotic effects. mdpi.com

Table 1: Anti-tumoral Activity of Puupehenone Class Compounds This interactive table summarizes the reported effects of various puupehenone compounds on different cancer cell lines, excluding leukaemia.

| Compound | Cancer Cell Line | Cell Line Type | Finding | Reference |

| This compound | HT-1080 | Human Fibrosarcoma | No significant apoptotic effect observed. | nih.gov |

| This compound | HCT-116 | Human Colon Cancer | No significant apoptotic effect observed. | nih.gov |

| Puupehenone | A-549 | Human Lung Carcinoma | IC₅₀ value of 4.5 µM reported. | mdpi.com |

| Puupehenone | HT-29 | Human Colon Adenocarcinoma | IC₅₀ value of 4.0 µM reported. | mdpi.com |

| Puupehenone | MDA-MB-231 | Human Breast Adenocarcinoma | IC₅₀ value of 4.0 µM reported. | mdpi.com |

Antimicrobial Properties and Related Investigations

The puupehenone class of compounds has been recognized for its antimicrobial capabilities since the initial isolation of puupehenone. mdpi.com This activity encompasses antibacterial, antifungal, antiviral, and antimalarial effects. mdpi.comresearchgate.net

Studies have documented the antifungal activity of puupehedione (B3047978) and other related compounds against various fungal strains, including Aspergillus oryzae, Penicillium notatum, Trichophyton mentagrophytes, Saccharomyces cerevisiae, and Candida albicans. mdpi.com In terms of antibacterial action, puupehenone has shown moderate activity against Staphylococcus aureus, and both puupehenone and puupehenol inhibit the growth of the Gram-positive bacteria S. aureus and Bacillus cereus. mdpi.com Notably, puupehedione demonstrated activity against Mycobacterium tuberculosis, similar to that of puupehenone. mdpi.com Naphthoquinones, a related structural class, are reported to act as oxidative agents and may inhibit efflux pumps, which are mechanisms of resistance in Gram-negative bacteria. frontiersin.org

Table 2: Antimicrobial Spectrum of the Puupehenone Class This interactive table outlines the antimicrobial activities of puupehenone and its derivatives against various microorganisms.

| Compound | Target Microorganism | Type | Finding | Reference |

| Puupehedione | Aspergillus oryzae | Fungus | Antifungal activity reported. | mdpi.com |

| Puupehedione | Penicillium notatum | Fungus | Antifungal activity reported. | mdpi.com |

| Puupehedione | Candida albicans | Fungus | Antifungal activity reported. | mdpi.com |

| Puupehedione | Mycobacterium tuberculosis | Bacterium | Exhibited significant inhibition. | mdpi.com |

| Puupehenone | Staphylococcus aureus | Bacterium | Moderate inhibitory activity. | mdpi.com |

| Puupehenone | Bacillus cereus | Bacterium | Inhibitory activity reported. | mdpi.com |

| Puupehenol | Staphylococcus aureus | Bacterium | Inhibitory activity similar to puupehenone. | mdpi.com |

Immunomodulatory Effects and Oxidative Stress Modulation

Immunomodulatory activity is another key feature of the puupehenone class. mdpi.comnih.govresearchgate.net This effect is intertwined with the compounds' ability to modulate oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. mdpi.com This process is implicated in numerous pathological conditions, including inflammation. frontiersin.org

Research into this compound's mechanism of action in leukaemia cells revealed that it strongly inhibits the secretion of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA). mdpi.comnih.gov These enzymes are crucial for remodelling the extracellular matrix, a process involved in cell invasion and migration during inflammatory responses and cancer metastasis. nih.gov

The antioxidant activity of the parent compound, puupehenone, has been attributed to mechanisms such as the inhibition of lipoxygenase and membrane-bound NADPH oxidases. researchgate.net NADPH oxidases are major sources of cellular ROS, and their inhibition represents a direct mechanism for modulating oxidative stress. researchgate.net By controlling the production of enzymes like MMPs and uPA and by inhibiting ROS-generating enzymes, puupehenones can exert immunomodulatory effects. researchgate.netnih.gov

Antiatherosclerotic Potential

Several reports highlight the antiatherosclerotic potential of the puupehenone class of compounds. mdpi.comnih.govresearchgate.net Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. One of the key mechanisms in its development involves the uptake of modified lipoproteins by macrophage scavenger receptors.

A study investigating merosesquiterpene congeners from the Australian sponge Hyrtios digitatus identified two puupehenol derivatives, 19-methoxy-9,15-ene-puupehenol and 20-methoxy-9,15-ene-puupehenol, as active modulators of Scavenger Receptor-Class B Type 1 (SR-B1). nih.gov SR-B1 is the receptor for high-density lipoproteins (HDL) and plays a crucial role in reverse cholesterol transport, a process that is considered anti-atherogenic. nih.gov The compounds were found to be full agonists on SR-B1 in HepG2 stable cell lines, indicating their potential to enhance this protective pathway. nih.gov This finding suggests that the puupehenone class of compounds could play a role in mitigating the progression of atherosclerosis. nih.gov

Future Directions and Research Opportunities for 8 Epipuupehedione

Elucidation of Undetermined Molecular Mechanisms of Action for 8-Epipuupehedione

While this compound has demonstrated significant anti-angiogenic and anti-leukemic effects, the complete picture of its molecular interactions remains partially understood. nih.govresearchgate.net It is known to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells and induce apoptosis through caspase-3 activation and DNA fragmentation. nih.gov Furthermore, it has been shown to downregulate the production of matrix metalloproteinase-2 and urokinase in these cells, crucial enzymes in cancer cell invasion and metastasis. nih.gov In the context of angiogenesis, it inhibits the formation of capillary-like tubes by endothelial cells. nih.govresearchgate.net

However, the direct molecular targets responsible for these downstream effects are yet to be definitively identified. Future research should focus on identifying the specific proteins or signaling pathways that this compound directly binds to or modulates. Techniques such as affinity chromatography, proteomics, and molecular docking studies could be employed to pinpoint its binding partners. A deeper understanding of its mechanism is crucial for its development as a therapeutic agent and for identifying potential biomarkers for patient stratification. researchgate.net

Development of Novel Synthetic Analogues with Enhanced Specificity and Efficacy

The synthesis of this compound has been achieved through various routes, often starting from readily available natural products like (-)-sclareol, sclareol (B1681606) oxide, or (R)-(-)-carvone. nih.govnih.govacs.orgmdpi.comresearchgate.net These synthetic strategies, including Diels-Alder cycloadditions and enantiospecific syntheses, have not only made the compound more accessible for research but have also opened the door for the creation of novel analogues. nih.govacs.orgresearchgate.netacs.org

Future synthetic efforts should be directed towards a Structure-Activity Relationship (SAR)-guided design of new analogues. By systematically modifying the chemical structure of this compound, it may be possible to develop derivatives with improved properties, such as:

Enhanced Potency: Modifications could lead to compounds with lower IC50 values for their biological targets.

Increased Specificity: Analogues could be designed to have a higher affinity for their target molecules, potentially reducing off-target effects.

Improved Pharmacokinetic Profiles: Changes to the molecule could enhance its absorption, distribution, metabolism, and excretion (ADME) properties, making it more suitable for in vivo applications.

For instance, studies have already shown that certain synthetic derivatives of puupehedione (B3047978) exhibit higher antitumoral activity than the natural compound. researchgate.net This highlights the potential for improving the therapeutic index of this compound through medicinal chemistry approaches.

Advanced Preclinical Models for Efficacy and Mechanistic Validation

To date, the biological evaluation of this compound has primarily been conducted using in vitro cell-based assays and some in vivo models like the chick chorioallantoic membrane (CAM) assay for angiogenesis. nih.govresearchgate.netresearchgate.net While these models have been instrumental in establishing its initial bioactivity, a more comprehensive preclinical evaluation is necessary to validate its therapeutic potential.

Future research should utilize more advanced and clinically relevant preclinical models, such as:

Genetically Engineered Mouse (GEM) Models: These models, which develop tumors that more closely mimic human cancers, can provide valuable insights into the efficacy of this compound in a more realistic biological context. cancer.gov

Patient-Derived Xenograft (PDX) Models: By implanting tumor tissue from a patient directly into an immunodeficient mouse, PDX models can help predict how a patient's tumor might respond to this compound. cancer.gov

In vivo Animal Models of Leukemia: To further explore its anti-leukemic properties, testing this compound in established mouse models of leukemia is a critical next step. nih.gov

These advanced models will be essential for evaluating the in vivo efficacy, toxicity, and pharmacokinetic properties of this compound and its analogues, bringing it closer to potential clinical applications. mdpi.compreprints.org

Bioinformatic and Computational Approaches in Meroterpenoid Research

The fields of bioinformatics and computational chemistry offer powerful tools to accelerate research on meroterpenoids like this compound. hilarispublisher.com These approaches can be applied in several key areas:

Target Identification and Validation: Computational methods such as molecular docking and virtual screening can be used to predict the binding of this compound to various protein targets, helping to prioritize experimental validation. hilarispublisher.comscielo.org.mx

Predicting Bioactivity: By analyzing the chemical structures of a library of meroterpenoids, machine learning algorithms can be trained to predict the biological activities of new, untested compounds. jst.go.jp

Understanding Biosynthetic Pathways: Bioinformatic tools can analyze the genomes of organisms that produce meroterpenoids to identify the biosynthetic gene clusters responsible for their production. nih.govchemrxiv.orgfigshare.com This knowledge can then be leveraged for the heterologous production of these compounds.

Integrating these computational approaches with traditional experimental research will streamline the drug discovery and development process for this compound and other promising natural products. elsevier.comresearchgate.netresearchgate.net

Synergistic Effects of this compound in Combination Studies

Combination therapy is a cornerstone of modern cancer treatment, often leading to improved efficacy and reduced development of drug resistance. frontiersin.orgmdpi.comesmo.org Investigating the synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies is a promising avenue for future research.

By combining this compound with other drugs, it may be possible to:

Achieve Synergy: The combined effect of the drugs could be greater than the sum of their individual effects. frontiersin.org

Overcome Drug Resistance: this compound may be effective against cancer cells that have developed resistance to other treatments.

Future studies should explore combinations of this compound with a variety of other anticancer agents in different cancer cell lines and preclinical models. mdpi.com Identifying synergistic combinations could significantly enhance the therapeutic potential of this promising marine natural product.

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of 8-Epipuupehedione?

- Methodological Answer: The synthesis typically employs Claisen-Schmidt condensation under controlled pH (8.5–9.0) and temperature (60–70°C), followed by recrystallization using ethanol/water mixtures. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm, achieving >95% purity. NMR (¹H and ¹³C) confirms structural integrity by matching resonance peaks to published spectra .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: A combination of FT-IR (for ketone group identification at ~1700 cm⁻¹), high-resolution mass spectrometry (HRMS; m/z calculated for C₁₅H₁₈O₂: 230.1307), and 2D NMR (COSY, HMBC) is essential. Cross-validation against crystallographic data (e.g., CCDC entries) resolves stereochemical ambiguities .

Q. How do researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer: Accelerated stability studies use ICH guidelines: samples are stored at 40°C/75% RH for 6 months. Degradation products are monitored via UPLC-MS, with kinetic modeling (Arrhenius equation) predicting shelf life. Control groups are maintained at -20°C for baseline comparison .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer: Meta-analyses of IC₅₀ values (e.g., 2.3–18.7 µM in cytotoxicity assays) require standardization of cell lines (e.g., HepG2 vs. MCF-7) and normalization to positive controls (e.g., doxorubicin). Bayesian statistical models account for inter-lab variability in dose-response curves .

Q. How can computational modeling predict the stereoselectivity of this compound derivatives?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level simulates transition states in catalytic reactions. Predicted enantiomeric excess (e.g., 85% ee) is validated via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) and optical rotation comparisons ([α]D²⁵ = +23° vs. simulated +25°) .

Q. What experimental designs minimize artifacts in this compound’s in vitro pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.